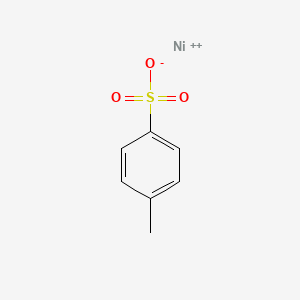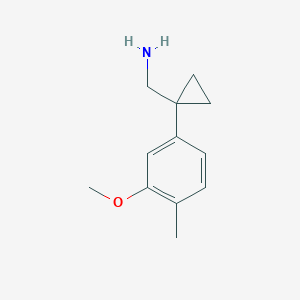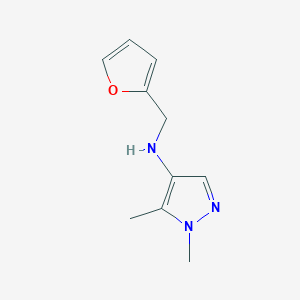
Nickel(2+) 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+) 4-methylbenzene-1-sulfonate is an organometallic compound that combines nickel ions with 4-methylbenzene-1-sulfonate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nickel(2+) 4-methylbenzene-1-sulfonate typically involves the reaction of nickel salts, such as nickel(II) chloride or nickel(II) sulfate, with 4-methylbenzene-1-sulfonic acid or its sodium salt. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state nickel complexes.
Substitution: The sulfonate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand exchange reactions using phosphines, amines, or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) species.
Scientific Research Applications
Nickel(2+) 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a probe for studying nickel-dependent biological processes.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as nickel-based polymers and coatings, and in electroplating processes.
Mechanism of Action
The mechanism by which Nickel(2+) 4-methylbenzene-1-sulfonate exerts its effects involves the coordination of the nickel ion with various ligands, leading to the formation of stable complexes. These complexes can interact with molecular targets, such as enzymes or substrates, facilitating catalytic processes or inhibiting biological functions. The pathways involved often include electron transfer and coordination chemistry principles.
Comparison with Similar Compounds
Nickel(2+) 4-toluenesulfonate: Similar in structure but with different substituents on the benzene ring.
Nickel(2+) benzenesulfonate: Lacks the methyl group, leading to different chemical properties and reactivity.
Nickel(2+) p-toluenesulfonate: Another variant with a different positional isomer of the sulfonate group.
Uniqueness: Nickel(2+) 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methyl group, which can influence its solubility, reactivity, and interaction with other molecules. This structural feature can enhance its performance in specific applications, such as catalysis and material science.
Properties
Molecular Formula |
C7H7NiO3S+ |
|---|---|
Molecular Weight |
229.89 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;nickel(2+) |
InChI |
InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |
InChI Key |
SIWFTSSVRGFNFR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727421.png)

![Methyl[1-(4-methylphenyl)propan-2-yl]amine](/img/structure/B11727439.png)
![2-Cyano-N-[(methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11727441.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727443.png)



![{[(2-Aminophenyl)carbonyl]amino}acetate](/img/structure/B11727463.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727472.png)

